molecular formula C29H34N6O3S B2602892 N-(butan-2-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 1093823-27-8

N-(butan-2-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No. B2602892
CAS RN: 1093823-27-8
M. Wt: 546.69
InChI Key: PTQGEHPPDACOQN-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C29H34N6O3S and its molecular weight is 546.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The synthesis of quinazolinone derivatives, including compounds structurally related to N-(butan-2-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide, involves various chemical processes. These processes aim to enhance the compounds' potential biological activities through structural modifications. For example, the synthesis and evaluation of thiazolidin-4-one derivatives as antimicrobial agents involve assessing structure–activity relationships to optimize antimicrobial efficacy (Baviskar, Khadabadi, & Deore, 2013).

Antimicrobial Properties

Quinazolinone derivatives are investigated for their potential antimicrobial properties. Research includes evaluating these compounds against various bacterial and fungal strains to understand their effectiveness in inhibiting microbial growth. For instance, studies on the antimicrobial activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides reveal promising results against selected microbial species (Berest et al., 2011).

Antihypertensive Potential

The compound's structure is closely related to that of other quinazolinone derivatives explored for their antihypertensive properties. These studies aim to discover new therapeutic agents capable of managing hypertension effectively. For example, research on 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives demonstrates their potential as non-peptide angiotensin II receptor antagonists, offering a new avenue for antihypertensive medication development (Mederski et al., 1994).

Activity Against Specific Diseases

Quinazolinone derivatives, including the focal compound, are also studied for their activity against specific diseases, such as cancer and inflammatory conditions. These investigations aim to uncover novel treatments by examining the compounds' efficacy in inhibiting disease progression or alleviating symptoms. For instance, the synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives highlight the potential of these compounds to serve as the basis for developing anti-inflammatory medications (Kumar & Rajput, 2009).

properties

IUPAC Name

N-butan-2-yl-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N6O3S/c1-3-20(2)30-25(36)19-39-29-32-23-12-8-7-11-22(23)27-31-24(28(38)35(27)29)13-14-26(37)34-17-15-33(16-18-34)21-9-5-4-6-10-21/h4-12,20,24H,3,13-19H2,1-2H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQGEHPPDACOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

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